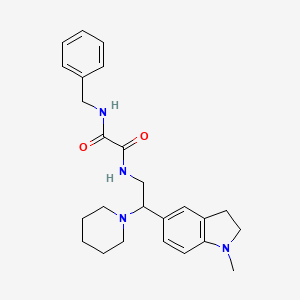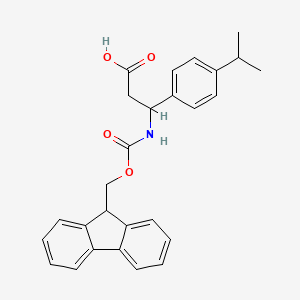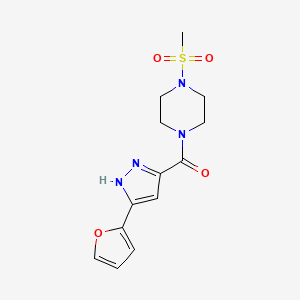
(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a furan ring, a pyrazole ring, a piperazine ring, and a methylsulfonyl group. The presence of these groups could potentially give the compound a range of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, which could contribute to the compound’s stability. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding and other interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple rings and functional groups in this compound could give it a range of properties, such as a relatively high boiling point and the ability to participate in a variety of chemical reactions .Applications De Recherche Scientifique
Corrosion Inhibition
Singaravelu and Bhadusha (2022) reported the use of a novel organic compound similar in structure for the prevention of corrosion on mild steel in an acidic medium. Their study highlights the potential of such compounds as corrosion inhibitors, which are crucial in extending the lifespan of metal structures and components in industrial applications (Singaravelu & Bhadusha, 2022).
Biological Activities
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, which include structures similar to the specified compound. They explored these derivatives for their herbicidal and insecticidal activities, suggesting that such compounds can be potential agents in agricultural applications to protect crops from pests and weeds (Wang et al., 2015).
Antibacterial and Anti-inflammatory Agents
Ravula et al. (2016) investigated novel pyrazoline derivatives for their anti-inflammatory and antibacterial activities. The study emphasizes the role of furan-2-yl substituted compounds in developing new therapeutic agents, showcasing their potential in treating inflammation and bacterial infections (Ravula et al., 2016).
Anticancer Therapy
Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects in mouse models. Their findings suggest the promise of such compounds in anticancer therapy, particularly in inhibiting tumor growth and tumor-induced angiogenesis (Chandrappa et al., 2010).
Antimicrobial Activity
Sanjeeva et al. (2022) synthesized new pyrazole and isoxazole derivatives, including compounds with similarities to the specified chemical, and tested them for antimicrobial activity. The results demonstrated their effectiveness against several bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOEGHPUNEFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

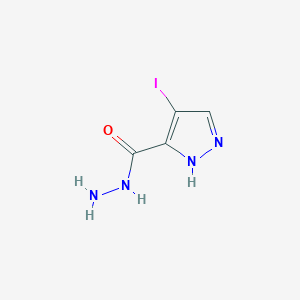
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)

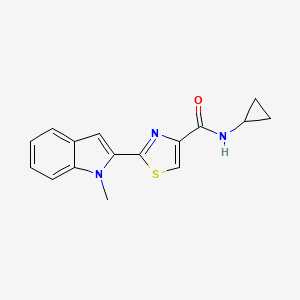




![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2394120.png)
![1-(2-Ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2394121.png)
